molecular formula C9H18BrN3 B11718465 (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide

(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide

Cat. No.: B11718465
M. Wt: 248.16 g/mol
InChI Key: NCFUQWZYOTZJMJ-KZYPOYLOSA-N
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Description

(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide is a chemical compound with a unique structure that includes an indole ring system

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and cupric sulfate for selective, heterogeneous oxidation . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide is unique due to its specific stereochemistry and the presence of the indole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18BrN3

Molecular Weight

248.16 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide

InChI

InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H/t7-,8+;/m0./s1

InChI Key

NCFUQWZYOTZJMJ-KZYPOYLOSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCN2C(=N)N.Br

Canonical SMILES

C1CCC2C(C1)CCN2C(=N)N.Br

Origin of Product

United States

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